N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide
Description
N-[2-(1H-Indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a benzamide derivative featuring a pyrimidin-2-ylamino group at the para position of the benzamide core and an indol-1-yl ethyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H19N5O/c27-20(22-13-15-26-14-10-16-4-1-2-5-19(16)26)17-6-8-18(9-7-17)25-21-23-11-3-12-24-21/h1-12,14H,13,15H2,(H,22,27)(H,23,24,25) |
InChI Key |
LTDQOBRLIUDSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl linker.
Formation of the Benzamide Structure: The intermediate product is then coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Introduction of the Pyrimidinyl Group: Finally, the pyrimidinyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Research Implications and Gaps
- Target selectivity: The pyrimidin-2-ylamino group in the target compound may favor kinase interactions (e.g., EGFR) over sigma receptors, contrasting with ligands .
- Synthetic optimization : Lessons from suggest chlorine atoms or hydroxypiperidine groups enhance EGFR inhibition, while highlights the role of indole positioning in scaffold rigidity.
- Data limitations : Absence of direct binding or efficacy data for the target compound necessitates further studies to validate hypothesized mechanisms.
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 392.45 g/mol
- CAS Number : 44440218
The compound features an indole moiety, a pyrimidine ring, and an amide functional group, which are known to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with indole and pyrimidine structures exhibit promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Antimicrobial Activity
This compound has shown activity against a range of microbial pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound against various bacteria are summarized in the following table:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
| Candida albicans | 25 |
These results suggest that the compound possesses moderate antibacterial and antifungal activities.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the indole or pyrimidine moieties can significantly influence its potency. For example:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the benzene ring has been associated with increased activity against certain bacterial strains.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances membrane permeability, thereby improving antimicrobial efficacy.
Case Studies and Clinical Relevance
Several studies have explored the therapeutic potential of compounds similar to this compound:
- In Vitro Studies : A study demonstrated that derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 15 µM, indicating strong potential for further development as anticancer agents .
- Antiviral Activity : Another investigation identified related compounds that effectively inhibited viral replication in vitro, suggesting potential applications in antiviral therapies .
- Synergistic Effects : Research has also indicated that combining this compound with standard antibiotics enhances its effectiveness against resistant strains, providing a promising approach for overcoming antimicrobial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
